
Phthalhydrazide
Overview
Description
Phthalhydrazide (C₈H₆N₂O₂) is a bicyclic heterocyclic compound derived from the reaction of phthalimide with hydrazine. It is a key intermediate in the Gabriel synthesis, enabling the preparation of primary amines by hydrolyzing substituted phthalimides . Industrially, this compound is a byproduct of antibiotic production (e.g., amikacin), generating ~90 tons annually per 300 tons of amikacin, which poses environmental challenges due to improper disposal . Its structure features two hydrazine-linked carbonyl groups, conferring unique reactivity in multicomponent reactions (MCRs) and catalytic applications. Recent studies highlight its role in synthesizing bioactive molecules, such as SARS-CoV-1 protease inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitor intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalhydrazide can be synthesized from phthalic anhydride through a reaction with hydrazine . The reaction typically involves heating phthalic anhydride with hydrazine hydrate in a solvent such as ethanol or acetic acid. The reaction mixture is then refluxed, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in large reactors, and the product is isolated by filtration and recrystallization . The purity of the final product is ensured through multiple recrystallization steps and quality control measures.
Chemical Reactions Analysis
Condensation Reactions
Phthalhydrazide participates in condensation reactions with aromatic aldehydes in the presence of a base catalyst to yield coumarin-fused triazolopyrimidines.
Example: Synthesis of coumarin-fused triazolopyrimidines using this compound-functionalized MCM-41 (P-MCM-41) as a reusable catalyst .
Catalyst | Reaction Conditions | Yield (%) | Reusability |
---|---|---|---|
P-MCM-41 | 110 °C, solvent-free | 90 | Yes |
CPS-MCM-41 | Traditional solvent system | 75 | No |
Substitution Reactions
This compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives. The exact conditions and reagents for these reactions vary based on the desired derivative.
Cyclization Reactions
This compound reacts with diketones and aromatic aldehydes under reflux conditions to form phthalazine derivatives.
Example: One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .
A mixture of this compound, substituted benzaldehyde, and malononitrile with Cu(OTf)2 in ethanol was refluxed to yield the desired product . A similar reaction can occur with dimedone and aromatic aldehydes .
Electrocatalytic Transformations
This compound can undergo electrocatalytic transformation with aromatic aldehydes and malononitrile to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-diones . This reaction occurs in an undivided cell, providing high yields in short reaction times .
Example: Electrocatalytic transformation of this compound, aromatic aldehydes, and malononitrile .
Chemiluminescence
This compound exhibits chemiluminescence upon reaction with hydroxyl radicals . This property has been utilized in chemiluminescence methods for detecting hydroxyl radicals .
As a Catalyst
This compound can act as a catalyst in organic reactions. For example, this compound-functionalized MCM-41 is a reusable base catalyst for synthesizing coumarin-fused triazolopyrimidines .
Other reactions
This compound is a valuable structural unit in synthesizing various heterocyclic compounds . It can be used in one-pot multicomponent reactions to create complex molecules .
Scientific Research Applications
Chemical Synthesis
Catalysis in Organic Reactions
Phthalhydrazide has been utilized as a functional group in the synthesis of various heterocyclic compounds. One notable application is its role as a catalyst in the synthesis of coumarin-fused triazolopyrimidines. Researchers have developed a this compound-functionalized MCM-41 catalyst that demonstrates high reusability without loss of activity. The catalyst facilitates a three-component reaction involving 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes under solvent-free conditions. The efficiency of this catalyst is highlighted in Table 1 below:
Catalyst | Reaction Conditions | Yield (%) | Reusability |
---|---|---|---|
P-MCM-41 | 110 °C, solvent-free | 90 | Yes |
CPS-MCM-41 | Traditional solvent system | 75 | No |
Synthesis of Bioactive Compounds
This compound is also involved in the synthesis of pyrazolophthalazine derivatives, which have shown potential pharmacological activities. These derivatives are synthesized through reactions where this compound acts as a key reagent, facilitating the formation of complex structures that exhibit biological activity against various diseases .
Analytical Chemistry
Chemiluminescence Method for Hydroxyl Radical Detection
A significant application of this compound is in the development of a chemiluminescence method for detecting hydroxyl radicals. This method utilizes this compound's ability to undergo hydroxylation to produce a luminescent compound when oxidized under alkaline conditions. The detection limits achieved were notably low, indicating the method's sensitivity and applicability in environmental monitoring .
Pharmaceutical Applications
Potential Antiviral Activity
This compound derivatives have been explored for their antiviral properties, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In a study focusing on peptide analogues derived from this compound, researchers identified potent inhibitors that could lead to new therapeutic options for viral infections .
Environmental Applications
Hydroxyl Radical Production Studies
The chemiluminescence method employing this compound has been adapted for use in natural systems to study hydroxyl radical production from various environmental processes. This application is crucial for understanding oxidative stress in ecosystems and evaluating the impact of pollutants .
Case Study 1: Synthesis of Coumarin-Fused Triazolopyrimidines
In this study, researchers synthesized coumarin-fused triazolopyrimidines using this compound-functionalized MCM-41 as a catalyst. The reaction demonstrated high yields and reusability over multiple cycles, showcasing the effectiveness of this compound in catalysis.
Case Study 2: Detection of Hydroxyl Radicals
A novel method was developed using this compound to detect hydroxyl radicals generated through γ-radiolysis of water. This method proved effective in various matrices, including artificial seawater, highlighting its potential for environmental monitoring.
Mechanism of Action
The mechanism of action of phthalhydrazide involves its ability to act as a nucleophile in various chemical reactions . It can form stable complexes with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Phthalhydrazide vs. Phthalimide
Phthalimide (C₈H₅NO₂), a precursor to this compound, lacks hydrazine moieties, making it less nucleophilic. While phthalimide’s anion is alkylated similarly to amines, this compound’s dual hydrazide groups enable dual C–N coupling reactions, forming benzo[c]cinnolines and azoarenes with diaryliodonium/bromonium reagents (up to 99% yield) . Phthalimide is more stable under acidic conditions, whereas this compound undergoes hydrolysis to release amines, a critical step in drug synthesis .
Table 1: Reactivity Comparison of this compound and Phthalimide
Functional Analogs: Hydrazide Derivatives
Compared to other hydrazides (e.g., carbohydrazide, benzohydrazide), this compound’s rigid bicyclic structure enhances steric control in reactions. For example:
- In MCRs with aldehydes and malononitrile, this compound yields 83–89% of pyrazolo-phthalazinediones under microwave irradiation, outperforming linear hydrazides that require harsher conditions .
- Steric hindrance limits reactivity with multi-substituted vinylketones (e.g., 2o in Table 2 yields trace product vs. 85% for 2n) .
Table 2: Yield Comparison in Multicomponent Reactions
Substrate | Catalyst | Yield (%) | Reaction Time | Reference |
---|---|---|---|---|
This compound + 2n | Phosphotungstic acid | 85 | 6–8 min | |
Benzohydrazide + 2n | Cu(OTf)₂ | 72 | 12 min | |
This compound + 2o | Phosphotungstic acid | <5 | 48 h |
Application-Specific Comparisons
Catalysis
This compound-functionalized MCM-41 (P-MCM-41) achieves 95% yield in coumarin-fused triazolopyrimidine synthesis at 110°C, surpassing homogeneous catalysts like Cu(OTf)₂ (72% yield, 80°C) . Similarly, WEMPA (agro-waste catalyst) enables solvent-free phthalazine synthesis (83–89% yield), contrasting with silica-supported Preyssler acid (86–95% yield, 6–12 min) .
Environmental and Economic Considerations
This compound’s reuse in drug synthesis mitigates landfill pollution, aligning with green chemistry principles . In contrast, benzohydrazide production generates higher wastewater volumes due to additional purification steps.
Biological Activity
Phthalhydrazide is a nitrogen-containing organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis of derivatives, and relevant case studies.
Overview of this compound
This compound, also known as 1,2-phenylenediamine, is a hydrazine derivative that serves as a precursor for various biologically active compounds. Its structure allows for modifications that can enhance its pharmacological properties.
Biological Activities
This compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : this compound derivatives have shown significant antimicrobial effects against various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : Studies indicate that certain this compound derivatives possess cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .
- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Analgesic and Antipyretic Activities : Some derivatives have been reported to exhibit pain-relieving and fever-reducing effects, indicating their utility in pain management .
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, often involving one-pot reactions with aromatic aldehydes and malononitrile. These reactions are typically catalyzed by substances such as DMAP (4-Dimethylaminopyridine) or sodium hydrogen carbonate, resulting in high yields and diverse structural variations .
Table 1: Synthesis Conditions for this compound Derivatives
Catalyst | Molar Ratio (this compound:Aldehyde:Malononitrile) | Yield (%) | Reaction Time (hours) |
---|---|---|---|
DMAP | 1:1.1:1.1 | 85 | 2 |
Sodium Bicarbonate | 1:1:1 | 90 | 1 |
Ethanol Solvent | - | - | - |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the this compound structure significantly enhanced antimicrobial potency compared to the parent compound .
Case Study 2: Anticancer Effects
Another research project focused on the cytotoxic effects of this compound derivatives on human cancer cell lines. The study found that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their potential as anticancer agents .
The biological activities of this compound and its derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation.
- Cell Cycle Interference : Certain compounds disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound derivatives may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for phthalhydrazide derivatives, and how do reaction conditions influence product yields?
this compound derivatives (e.g., 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, 2H-indazolo[2,1-b]phthalazinetriones) are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and dimedone under solvent-free or reflux conditions. For example:
- Method A : A mixture of this compound (1 mmol), aldehyde (1.2 mmol), and dimedone (1 mmol) with 20 mol% 5-sulphosalicylic acid at 100°C yields 2H-indazolo derivatives in 85–95% yields .
- Method B : ZnFe₂O₄ nanoparticles (7.086 m²/g surface area) catalyze the cyclocondensation of this compound, aldehydes, and malononitrile under solvent-free reflux, achieving >90% yields .
Key variables : Catalyst type (e.g., acidic vs. magnetic nanoparticles), temperature (80–100°C), and solvent-free vs. aqueous conditions critically affect reaction efficiency and purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for validation?
this compound derivatives require multi-technique validation:
- ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.3–8.2 ppm) and carbonyl carbons (δ 192–196 ppm) confirm cyclization .
- IR : Stretching vibrations at 1654–1687 cm⁻¹ (C=O) and 3022–3042 cm⁻¹ (aromatic C–H) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 372 for 3,3-dimethyl-13-phenyl derivatives) validate molecular weights .
- XRD/EDX : Used for catalyst characterization (e.g., ZnFe₂O₄ nanoparticles with Fe/Cu/O signatures) .
Advanced Research Questions
Q. How do catalytic mechanisms differ between acid catalysts and magnetic nanoparticles in this compound-based MCRs?
- Acid catalysts (e.g., 5-sulphosalicylic acid) : Protonate carbonyl groups, accelerating nucleophilic attack by malononitrile. This follows a Knoevenagel-cyclocondensation pathway .
- Magnetic nanoparticles (e.g., ZnFe₂O₄, BW12-ILMNPs) : Provide high surface area (7.086 m²/g) and Lewis acid sites (Fe³⁺/Cu²⁺) to stabilize intermediates. For example, BW12-ILMNPs (0.05 g) enable 95% yield at 80°C via synergistic Brønsted-Lewis acidity .
Contradictions : While acidic catalysts require higher temperatures (100°C), nanoparticles achieve similar yields at lower temperatures (80°C) but may introduce metal leaching risks .
Q. What experimental evidence supports the radical intermediate hypothesis in this compound oxidation?
ESR studies reveal that oxidized this compound generates a nitrogen-centered radical (hyperfine coupling to two equivalent N atoms, a = 1.819 mT), confirmed by a 1:2:3:2:1 quintet signal. This radical decomposes via non-first-order kinetics, with electrode-concentration gradients complicating kinetic modeling .
Q. How can reaction conditions be optimized to resolve discrepancies in this compound complexation with transition metals?
Cobalt(II)-phthalhydrazide complexes (1:1 and 1:2 metal-ligand ratios) exhibit distinct solubility and spectral properties:
- Complex I (1:2) : Octahedral geometry with IR bands at 565 cm⁻¹ (asymmetric M–O) and 425 cm⁻¹ (symmetric M–O). Forms diaquo compounds replaceable by ethylenediamine .
- Complex II (1:1) : Lower solubility due to neutral inner-sphere coordination. Magnetic moments (4.2–4.5 BM) confirm octahedral geometry without metal-metal interactions .
Optimization : pH control (8–10) and ligand excess (2:1) favor Complex I, while stoichiometric ratios (1:1) yield Complex II .
Q. Methodological Challenges
Q. How to address inconsistencies in BET surface area measurements for this compound synthesis catalysts?
ZnFe₂O₄ nanoparticles show 7.086 m²/g surface area (BET), but variations arise from:
- Pore size distribution : Narrow pores (1.819 nm diameter) may underestimate active sites accessible to reactants .
- Synthesis method : Co-precipitation vs. sol-gel methods alter nanoparticle aggregation, impacting reproducibility .
Resolution : Standardize synthesis protocols and use complementary techniques (TEM, EDX) to validate porosity .
Q. What strategies mitigate byproduct formation in this compound-based azoarene synthesis?
Dual C–N coupling with diaryliodoniums/diarylbromoniums produces benzo[c]cinnolines (99% yield) but risks azoarene byproducts. Mitigation includes:
Properties
IUPAC Name |
2,3-dihydrophthalazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPWQKSKUVKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871842 | |
Record name | 2,3-Dihydro-1,4-phthalazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-69-8 | |
Record name | 2,3-Dihydro-1,4-phthalazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1445-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1445-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-phthalazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrophthalazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.